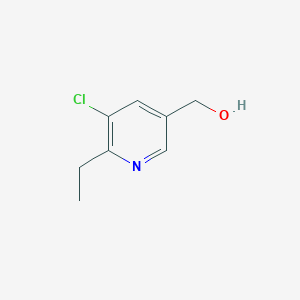
(5-chloro-6-ethylpyridin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-chloro-6-ethylpyridin-3-yl)methanol is a chemical compound with the molecular formula C8H10ClNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chloro group at the 5th position, an ethyl group at the 6th position, and a hydroxymethyl group at the 3rd position on the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5-chloro-6-ethylpyridin-3-yl)methanol typically involves the chlorination of 3-pyridinemethanol followed by the introduction of an ethyl group. One common method is the reaction of 3-pyridinemethanol with thionyl chloride to introduce the chloro group, followed by alkylation with ethyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: (5-chloro-6-ethylpyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: (5-Chloro-6-ethyl-3-pyridinyl)carboxylic acid.
Reduction: 6-Ethyl-3-pyridinylmethanol.
Substitution: (5-Amino-6-ethyl-3-pyridinyl)methanol or (5-Thio-6-ethyl-3-pyridinyl)methanol.
Aplicaciones Científicas De Investigación
(5-chloro-6-ethylpyridin-3-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (5-chloro-6-ethylpyridin-3-yl)methanol involves its interaction with specific molecular targets. The chloro and ethyl groups on the pyridine ring can influence its binding affinity to enzymes and receptors. The hydroxymethyl group can participate in hydrogen bonding, enhancing its interaction with biological molecules. The exact pathways and targets depend on the specific application and the compound’s structural analogs.
Comparación Con Compuestos Similares
- (5-Chloro-3-pyridinyl)methanol
- (5-Chloro-6-methyl-3-pyridinyl)methanol
- (5-Chloro-6-methoxypyridin-3-yl)methanol
Comparison: (5-chloro-6-ethylpyridin-3-yl)methanol is unique due to the presence of the ethyl group at the 6th position, which can influence its chemical reactivity and biological activity. Compared to (5-Chloro-3-pyridinyl)methanol, the ethyl group provides additional steric hindrance and hydrophobic interactions. The presence of different substituents in similar compounds can lead to variations in their chemical properties and applications.
Propiedades
Fórmula molecular |
C8H10ClNO |
|---|---|
Peso molecular |
171.62 g/mol |
Nombre IUPAC |
(5-chloro-6-ethylpyridin-3-yl)methanol |
InChI |
InChI=1S/C8H10ClNO/c1-2-8-7(9)3-6(5-11)4-10-8/h3-4,11H,2,5H2,1H3 |
Clave InChI |
RZUDQAVWPJLVBE-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=C(C=N1)CO)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














